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molecular formula C9H11NO2 B1294384 2-(Ethylamino)benzoic acid CAS No. 89-50-9

2-(Ethylamino)benzoic acid

Cat. No. B1294384
M. Wt: 165.19 g/mol
InChI Key: SPEGUNZOHLFGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065457

Procedure details

A solution of N-ethyl anthranilic acid (12.0g; 0.073 mole) in acetic acid (37 ml) and acetic anhydride (37ml) was refluxed for 4 hrs. The red solution was cooled, poured onto crushed ice and made alkaline with aqueous sodium hydroxide. After filtering the yellow filtrate was neutralised with concentrated hydrochloric acid (pH 5) and the yellow solid filtered and washed with water. Recrystallisation from acetic acid in the presence of charcoal gave the title compound as an orange solid, m.p. 273°-275° C. (Found: C, 69.85; H, 6.04; N, 7.29; C11H11NO2 requires: C, 69.83; H, 5.86; N, 7.40%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:6](O)=[O:7])[CH3:2].[OH-:13].[Na+].[C:15](O)(=O)[CH3:16]>C(OC(=O)C)(=O)C>[CH2:15]([N:3]1[C:4]2[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6]([OH:7])=[CH:2][C:1]1=[O:13])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)NC=1C(C(=O)O)=CC=CC1
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The red solution was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
After filtering the yellow filtrate
FILTRATION
Type
FILTRATION
Details
the yellow solid filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallisation from acetic acid in the presence of charcoal

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=O)C=C(C2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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